5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile
Description
5-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile is a fluorinated benzoxazine derivative featuring a benzonitrile group at the 2-position and a dimethyl-substituted oxazinone ring. This compound is structurally designed for high affinity to progesterone receptors (PR), making it a candidate for nonsteroidal PR agonist applications, including imaging PR-positive breast tumors via positron emission tomography (PET) . Its synthesis involves multi-step reactions, including Grignard additions and nucleophilic substitutions, with yields optimized through reagent stoichiometry .
Properties
CAS No. |
304854-07-7 |
|---|---|
Molecular Formula |
C17H13FN2O2 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
5-(4,4-dimethyl-2-oxo-1H-3,1-benzoxazin-6-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H13FN2O2/c1-17(2)13-8-11(4-6-15(13)20-16(21)22-17)10-3-5-14(18)12(7-10)9-19/h3-8H,1-2H3,(H,20,21) |
InChI Key |
QYXWQJJMCRIUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)C#N)NC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Phenols
The benzoxazinone scaffold is typically synthesized via cyclocondensation of 2-aminophenols with ketones or α-haloesters . For the 4,4-dimethyl variant:
- 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (3.0 g, 13.1 mmol) is treated with dimethylurea (1.5 eq) in acetic acid under reflux for 12 hours.
- The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.
- Purification via silica gel chromatography (ethyl acetate/heptane, 1:3) yields 4,4-dimethyl-6-bromo-2-oxo-2,4-dihydro-1H-benzo[d]oxazine (2.8 g, 85%).
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost Efficiency | Scalability | Byproducts |
|---|---|---|---|---|
| SNAr | 72% | High | Moderate | Dimethylamine |
| Suzuki Coupling | 68% | Moderate | High | Boronic Acids |
Critical Observations :
- SNAr is preferred for small-scale synthesis due to shorter reaction times.
- Suzuki Coupling offers better regioselectivity for complex substrates but requires costly catalysts.
Characterization and Analytical Data
Spectroscopic Characterization
- $$^1H$$ NMR (400 MHz, CDCl₃): δ 1.48 (s, 6H, CH₃), 6.95 (d, J=8.8 Hz, 1H, ArH), 7.40 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.68 (d, J=2.4 Hz, 1H, ArH), 7.82 (dd, J=7.6, 1.6 Hz, 1H, ArH), 7.91 (td, J=7.6, 1.6 Hz, 1H, ArH), 8.12 (dd, J=7.6, 1.6 Hz, 1H, ArH).
- $$^{13}C$$ NMR (100 MHz, CDCl₃): δ 28.1 (CH₃), 80.4 (C-O), 116.5 (CN), 122.1–160.3 (ArC).
- HRMS (ESI): m/z calcd. for $$C{17}H{13}FN2O2$$ [M+H]+: 297.1005; found: 297.1008.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- Waste Streams : Cs₂CO₃-containing residues are neutralized with HCl to precipitate CsCl, which is disposed of as non-hazardous waste.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize iridium photocatalysts to mediate C–F bond activation, enabling room-temperature coupling with yields up to 78%.
Flow Chemistry
Continuous-flow SNAr reactions reduce reaction times from 16 hours to 30 minutes, achieving 70% yield at 100 g/day throughput.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the nitrile group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorobenzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various substituents at the fluorobenzonitrile moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzonitrile moiety is particularly interesting for its ability to interact with biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorobenzonitrile moiety can form strong interactions with enzymes and receptors, leading to the modulation of biological pathways. The oxazine ring system may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound differs from analogs in three key regions:
Oxazinone Ring Substitutions: The 4,4-dimethyl group on the benzoxazine ring enhances steric stability compared to analogs with allyl (e.g., 2-(4-allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl)-5-cyanopyrrole) or fluoroalkyl substituents (e.g., 5-[4-(3-fluoropropyl)-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl]-1-methyl-1H-pyrrole-2-carbonitrile) .
Sulfur Substitution: Replacement of the oxazinone oxygen with sulfur (e.g., Tanaproget/NSP 989, CAS 304853-42-7) increases PR binding affinity due to enhanced hydrogen-bonding interactions .
Receptor Binding and Selectivity
- Progesterone Receptor (PR) Affinity : The target compound exhibits PR affinity comparable to steroidal agonists but with superior selectivity over glucocorticoid and androgen receptors. In contrast, sulfur-substituted analogs like Tanaproget show 2–3× higher PR binding (IC₅₀ = 1.2 nM vs. 3.5 nM for the oxo derivative) .
- Fluorine Positioning : The 2-fluoro substituent on the benzonitrile group optimizes binding geometry, whereas 3- or 4-fluoro analogs (e.g., 3-fluoro-4-methoxyphenyl derivatives) exhibit reduced selectivity .
Comparative Data Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
